molecular formula C15H9FO3 B13939737 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one

2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one

Cat. No.: B13939737
M. Wt: 256.23 g/mol
InChI Key: PSEYXHGXWGGHCF-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one typically involves the condensation of 4-fluorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of a chalcone intermediate, which undergoes cyclization to form the desired chromenone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

    Oxidation: Formation of 2-(4-fluorophenyl)-3-oxo-4H-chromen-4-one.

    Reduction: Formation of 2-(4-fluorophenyl)-3-hydroxy-4H-chroman-4-one.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.

    Medicine: Explored for its anti-inflammatory and anticancer activities, with studies showing its ability to inhibit certain cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase and certain kinases. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-3-hydroxy-4H-chromen-4-one
  • 2-(4-bromophenyl)-3-hydroxy-4H-chromen-4-one
  • 2-(4-methylphenyl)-3-hydroxy-4H-chromen-4-one

Uniqueness

2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. Fluorine’s electronegativity can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H9FO3

Molecular Weight

256.23 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-hydroxychromen-4-one

InChI

InChI=1S/C15H9FO3/c16-10-7-5-9(6-8-10)15-14(18)13(17)11-3-1-2-4-12(11)19-15/h1-8,18H

InChI Key

PSEYXHGXWGGHCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)F)O

Origin of Product

United States

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